molecular formula C5H12ClNO B3070960 Piperidin-2-ol hydrochloride CAS No. 100707-36-6

Piperidin-2-ol hydrochloride

Cat. No. B3070960
CAS RN: 100707-36-6
M. Wt: 137.61
InChI Key: HMEZPFKPQHOPLV-UHFFFAOYSA-N
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Description

Piperidin-2-ol hydrochloride, also known as 2-Hydroxy-1-methylpiperidine hydrochloride, is a water-soluble organic compound of the piperidine family. It is a white solid with a molecular formula of C5H12ClNO and a molecular weight of 147.6 g/mol. It is a versatile compound with many applications in scientific research, from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Piperidin-2-ol hydrochloride derivatives have been explored in the synthesis of various compounds. For instance, (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized using a multi-step process involving Claisen-Schmidt condensation, Michael addition, and N-alkylation. This compound demonstrated moderate antimicrobial activities against strains like E. coli, B. subtilis, and Candida albicans (O. B. Ovonramwen et al., 2019). Moreover, derivatives of 1,2,5-trimethylpiperidin-4-ols have shown a broad spectrum of antimicrobial activities, indicating their potential for further antimicrobial testing (M. Dyusebaeva et al., 2017).

Crystal and Molecular Structure

The compound 4-piperidinecarboxylic acid hydrochloride (4PCAH·Cl) has been characterized through techniques like single-crystal X-ray diffraction, FTIR spectrum, and computational calculations. It revealed that the piperidine ring in this compound adopts a chair conformation, which plays a significant role in its molecular interactions and potential applications (M. Szafran et al., 2007).

Ultrasound-Promoted Synthesis

Novel bipodal and tripodalpiperidin-4-ones have been synthesized using 4-piperidone hydrochloride monohydrate and different alkylating agents. The use of ultrasound-promoted synthesis and silica chloride as a supporting polymer not only increased the yield but also facilitated the production of sterically hindered derivatives, which are challenging to synthesize through conventional methods (K. Rajesh et al., 2012).

Enantioselective Syntheses

Enantioselective syntheses of various 2-alkyl- and 2,6-dialkylpiperidine alkaloids have been accomplished, highlighting the versatility of piperidin-2-ol hydrochloride derivatives in synthesizing complex molecular structures. This approach has been utilized to synthesize compounds like (-)-coniine and (-)-solenopsin A, demonstrating the potential of these derivatives in medicinal chemistry (T. J. Wilkinson et al., 2000).

Growth-Promoting Activity

Piperidin-4-ol derivatives have been found to possess growth-promoting activity, as evidenced by the increase in productivity of certain agricultural crops upon pre-sowing treatment with these compounds. This suggests the potential application of piperidin-2-ol hydrochloride derivatives in agriculture and crop science (M. Omirzak et al., 2013).

Future Directions

: Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7, 188. DOI: 10.1186/s43094-021-00335-y : Frontiers in Pharmacology. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Volume 12. DOI: 10.3389/fphar.2021.772418 : Organic Chemistry Portal. (2004). Synthesis of piperidines. Recent Literature. Link

properties

IUPAC Name

piperidin-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-3-1-2-4-6-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEZPFKPQHOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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